molecular formula C21H16ClN3O B2387692 4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE CAS No. 865612-10-8

4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE

Cat. No.: B2387692
CAS No.: 865612-10-8
M. Wt: 361.83
InChI Key: AXUDGGNSIMEVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound features a benzamide moiety substituted with a 4-chloro group and a phenyl ring attached to an 8-methylimidazo[1,2-a]pyridine unit.

Scientific Research Applications

4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Future Directions

Imidazopyridines have attracted significant interest among the medicinal chemistry community due to their promising and diverse bioactivity . A few examples of imidazopyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions for the development of new drugs based on the imidazopyridine scaffold .

Preparation Methods

The synthesis of 4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to enhance yield and purity.

Chemical Reactions Analysis

4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures.

Comparison with Similar Compounds

4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE can be compared with other similar compounds, such as:

    4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide: Lacks the methyl group on the imidazo[1,2-a]pyridine ring.

    4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-3-yl)phenyl)benzamide: The position of the nitrogen atom in the imidazo[1,2-a]pyridine ring is different.

    4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide: The benzamide moiety is replaced with an acetamide group.

These compounds share similar structural features but differ in specific functional groups or positions, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c1-14-3-2-12-25-13-19(24-20(14)25)15-6-10-18(11-7-15)23-21(26)16-4-8-17(22)9-5-16/h2-13H,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUDGGNSIMEVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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